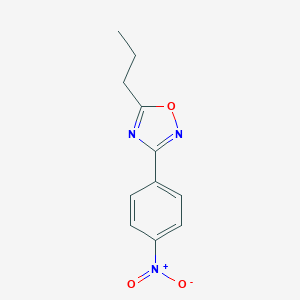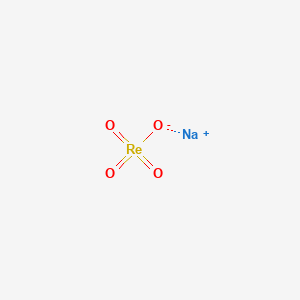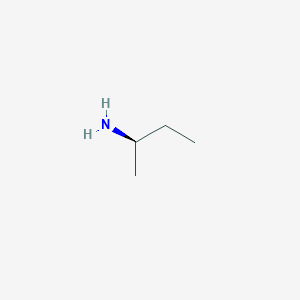
Titanium disulfide
説明
Titanium disulfide is an inorganic compound with the formula TiS2 . It is a golden yellow solid with high electrical conductivity . It belongs to a group of compounds called transition metal dichalcogenides, which consist of the stoichiometry ME2 . TiS2 has been employed as a cathode material in rechargeable batteries .
Synthesis Analysis
Titanium disulfide can be synthesized through various methods. One method involves the sulfurization of titanium oxycarbonitride by CS2 gas . Another method involves the reaction of titanium (IV) thiolate with H2S to form a precipitate, which upon annealing at 800°C under H2S results in the formation of crystalline TiS2 . Other synthesis methods have also been reported .
Molecular Structure Analysis
TiS2 adopts a hexagonal close packed (hcp) structure, analogous to cadmium iodide (CdI2) . In this motif, half of the octahedral holes are filled with a “cation”, in this case Ti4+ . Each Ti centre is surrounded by six sulfide ligands in an octahedral structure . The Ti-S bond lengths are 2.423 Å .
Chemical Reactions Analysis
The most studied property of TiS2 is its ability to undergo intercalation upon treatment with electropositive elements . The process is a redox reaction, illustrated in the case of lithium: TiS2 + Li → LiTiS2 . During intercalation, the interlayer spacing expands (the lattice “swells”) and the electrical conductivity of the material increases .
Physical And Chemical Properties Analysis
TiS2 is a yellow powder with a density of 3.22 g/cm3 . It is insoluble in water . It has a molecular formula of STi and an average mass of 111.997 Da .
科学的研究の応用
Ultra-Fast Fiber Lasers
Titanium disulfide has been used as a saturable absorber (SA) for generating passively mode-locked and Q-switched Er-doped fiber lasers (EDFLs). Stable mode-locked pulses centered at 1531.69 nm with the minimum pulse width of 2.36 ps were obtained . This indicates that TiS2 exhibits excellent nonlinear absorption performance and significant potential in acting as ultra-fast photonics devices .
Lithium Batteries
Titanium disulfide has been key to the discovery and domination of lithium batteries. However, the potential generated in a lithium titanium disulfide cell is only around 2 volts, which is insufficient for many applications . Despite this, it has played a significant role in the development of energy storage technologies .
Sodium-Ion Batteries
TiS2 is a promising anode material for sodium-ion batteries due to its high theoretical capacity. However, it suffers from severe volume variation and shuttle effect of the intermediate polysulfides .
Photocatalysis
Doping sulfur into TiO2 can narrow the bandgap of native TiO2, offering an efficient way to improve its photocatalytic efficiency and extend its absorption from the ultraviolet to the visible light region . Titanium disulfide can be used as a sulfur source for this doping process .
Solid-State Ionics
The study of fast ion transport in solids, or solid-state ionics, has been revolutionized by materials like titanium disulfide. It has led to the discovery of high ionic mobility for an extremely wide range of ionic species .
Advanced Development of Sulfur-Doped TiO2 (S-TiO2)
Sulfur-doped TiO2 (S-TiO2) has been developed using titanium disulfide. The doping of sulfur into TiO2 can narrow the bandgap of native TiO2, which improves its photocatalytic efficiency and extends its absorption from the ultraviolet to the visible light region .
作用機序
Target of Action
Titanium disulfide (TiS2) is an inorganic compound that primarily targets electropositive elements such as lithium (Li) and potassium (K) in the context of battery technology . It has been employed as a cathode material in rechargeable batteries . The compound’s primary role is to undergo intercalation upon treatment with these electropositive elements .
Mode of Action
The mode of action of TiS2 involves a process known as intercalation. This is a redox reaction where the electropositive element, such as lithium or potassium, is inserted between the layers of the TiS2 structure . For instance, in the case of lithium, the reaction can be represented as follows: TiS2 + Li → LiTiS2 . During intercalation, the interlayer spacing expands (the lattice “swells”) and the electrical conductivity of the material increases . This process is facilitated by the weakness of the interlayer forces and the susceptibility of the Ti (IV) centers toward reduction .
Biochemical Pathways
While TiS2 is not typically involved in traditional biochemical pathways, it does participate in unique chemical processes. The most significant of these is the aforementioned intercalation process. This process affects the physical structure and electrical properties of the TiS2 compound . In addition, TiS2 can undergo phase transformations when treated with potassium, resulting in a thermodynamically stable K0.25TiS2 phase .
Pharmacokinetics
In the context of its use in batteries, it’s worth noting that tis2 exhibits a high discharge capacity and good cyclability .
Result of Action
The result of TiS2’s action is the creation of a material with increased electrical conductivity and expanded lattice structure . This makes it highly suitable for use in rechargeable batteries. Furthermore, the intercalation of lithium or potassium into TiS2 results in a range of stoichiometries, represented by the general formula LixTiS2 (x < 1) for lithium and a similar formula for potassium .
Action Environment
The action of TiS2 is influenced by environmental factors such as temperature and the presence of electropositive elements. For instance, the intercalation process is facilitated by the use of anhydrous ammonia . Additionally, the stability and efficacy of TiS2 can be affected by the specific conditions under which it is used, such as the voltage and current in a battery application .
Safety and Hazards
Contact with TiS2 may cause severe burns to skin and eyes . Inhalation of decomposition products may cause severe injury or death . Runoff from fire control may cause pollution . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .
将来の方向性
TiS2 has shown promise as an alternative nanomaterial for sodium-ion batteries due to its superior absorption and diffusion of sodium and potassium ions . Doping TiS2 with transition metals has been shown to significantly enhance its adsorption and diffusion properties, making it an attractive material for alkali-ion battery anodes .
特性
IUPAC Name |
bis(sulfanylidene)titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJRPNFOLVDFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ti]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S2Ti, TiS2 | |
| Record name | TITANIUM DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium disulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium_disulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065203 | |
| Record name | Titanium sulfide (TiS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Titanium disulfide appears as a yellow or gray powder with an unpleasant odor that is used as a solid lubricant. Contact with the material may cause burns to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation or skin absorption., Yellow or grey solid with an unpleasant odor; [CAMEO] Green powder with an odor like rotten eggs; [Alfa Aesar MSDS] | |
| Record name | TITANIUM DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18041 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Titanium disulfide | |
CAS RN |
12039-13-3 | |
| Record name | TITANIUM DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium sulfide (TiS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium sulfide (TiS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of Titanium disulfide?
A1: Titanium disulfide has the molecular formula TiS2 and a molecular weight of 111.998 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Titanium disulfide?
A2: Several spectroscopic techniques are employed for characterizing Titanium disulfide, including Raman spectroscopy [, ], X-ray photoelectron spectroscopy (XPS) [, ], X-ray diffraction (XRD) [, ], and X-ray absorption spectroscopy (XAS) []. These techniques provide insights into the material's composition, crystal structure, and electronic properties.
Q3: What factors can influence the performance and stability of Titanium disulfide in applications?
A4: Factors such as temperature, atmosphere (presence of oxygen or moisture), and applied electrochemical potential can influence the performance and stability of Titanium disulfide [, , ]. For instance, overdischarging a cathode-limited cell containing Titanium disulfide can decrease the diffusion coefficient of lithium ions in the cathode, impacting its performance [].
Q4: What are some notable applications of Titanium disulfide?
A4: Titanium disulfide has shown promise in various applications, including:
- Rechargeable batteries: As a cathode material in lithium-ion batteries due to its layered structure allowing for efficient lithium intercalation and deintercalation [, , , , ].
- Water desalination: As a potential cathode material in capacitive deionization (CDI) devices due to its ability to effectively remove cations from water through intercalation [, ].
- Photocatalysis: As a photocatalyst for applications like water splitting, exhibiting enhanced performance when combined with chiral molecules due to the chiral induced spin selectivity (CISS) effect [].
- Optoelectronics: As a saturable absorber in ultrafast fiber lasers, showing potential for generating mode-locked and Q-switched pulses due to its nonlinear optical properties [, ].
- Gas sensing: As a sensing material for detecting gases like carbon dioxide, demonstrating high sensitivity and selectivity at room temperature [].
Q5: How does the morphology of Titanium disulfide affect its properties and applications?
A6: The morphology of Titanium disulfide, whether in the form of nanosheets [, , , , ], nanodiscs [, ], nanoribbons [], or thin films [, , ], significantly influences its properties and suitability for specific applications. For example, thin films of Titanium disulfide with a preferred orientation of the basal plane perpendicular to the substrate show enhanced discharge capacity in lithium battery cathode applications [].
Q6: Can Titanium disulfide be doped to enhance its properties?
A7: Yes, doping Titanium disulfide with elements like phosphorus, arsenic, and antimony can significantly alter its electronic transport properties []. For instance, arsenic doping can reduce resistivity and thermopower, making it a more efficient material for specific applications.
Q7: What is the role of intercalation in Titanium disulfide's applications?
A8: Intercalation, the reversible insertion of guest species into the layered structure of Titanium disulfide, plays a crucial role in its functionality in various applications [, , , , , ]. For example, the intercalation of lithium ions between the layers of Titanium disulfide allows for charge storage and release in lithium-ion batteries.
Q8: What methods are commonly used to synthesize Titanium disulfide?
A8: Several methods are used to synthesize Titanium disulfide, including:
- Solid-state reactions: Directly reacting metallic titanium with sulfur at high temperatures [, , ].
- Chemical vapor deposition (CVD): Using precursors like titanium tetrachloride and hydrogen sulfide to deposit thin films [, ].
- Sol-gel processing: Utilizing titanium alkoxides and hydrogen sulfide to form a precursor that converts to Titanium disulfide upon heat treatment [, ].
- Thio sol-gel process: Reacting titanium thiolates with hydrogen sulfide followed by annealing to obtain crystalline Titanium disulfide [].
- Exfoliation: Using techniques like liquid-phase exfoliation to produce nanosheets from bulk Titanium disulfide [, ].
Q9: How does the synthesis method affect the properties of Titanium disulfide?
A10: The synthesis method significantly influences the resulting morphology, crystallinity, and purity of Titanium disulfide, which in turn affect its properties and suitability for various applications [, , , ]. For example, controlling the synthesis conditions in CVD can lead to highly pure, crystallographically oriented Titanium disulfide films suitable for use as cathodes in lithium batteries [].
Q10: Have computational methods been used to study Titanium disulfide?
A11: Yes, computational chemistry and modeling techniques, such as Density Functional Theory (DFT) and Monte Carlo simulations, have been employed to investigate various aspects of Titanium disulfide [, , ]. For instance, DFT calculations have been used to study the adsorption and diffusion of alkali metal ions on Titanium disulfide, providing insights into its potential as an anode material for alkali-ion batteries [].
Q11: What insights have computational studies provided into the properties of Titanium disulfide?
A11: Computational studies have yielded valuable insights into the structural, electronic, and electrochemical properties of Titanium disulfide, including:
- Electronic band structure: Understanding the electronic band structure and its evolution upon doping or intercalation [, ].
- Intercalation mechanisms: Simulating the intercalation of various species, such as lithium ions and silver, into the layered structure of Titanium disulfide, elucidating the mechanisms involved [, ].
- Defects and doping: Investigating the impact of defects and doping on the electronic and transport properties of Titanium disulfide [, ].
- Phase transitions: Studying the pressure-induced phase transitions and their impact on the electronic properties of Titanium disulfide [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















